molecular formula C15H11NO2 B13887846 3-hydroxy-5-naphthalen-1-yl-1H-pyridin-2-one

3-hydroxy-5-naphthalen-1-yl-1H-pyridin-2-one

Cat. No.: B13887846
M. Wt: 237.25 g/mol
InChI Key: SUMHYPBBALCMGW-UHFFFAOYSA-N
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Description

3-hydroxy-5-naphthalen-1-yl-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-naphthalen-1-yl-1H-pyridin-2-one typically involves the condensation of a naphthyl-substituted aldehyde with a pyridinone derivative. One common method includes the reaction of 1-naphthaldehyde with 2-pyridone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5-naphthalen-1-yl-1H-pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-hydroxy-5-naphthalen-1-yl-1H-pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-5-naphthalen-1-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The hydroxyl group and the naphthyl moiety play crucial roles in these interactions, forming hydrogen bonds and hydrophobic interactions with the target proteins .

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-5-phenyl-1H-pyridin-2-one: Similar structure but with a phenyl group instead of a naphthyl group.

    3-hydroxy-5-(4-methylphenyl)-1H-pyridin-2-one: Contains a methyl-substituted phenyl group.

    3-hydroxy-5-(4-chlorophenyl)-1H-pyridin-2-one: Contains a chloro-substituted phenyl group.

Uniqueness

3-hydroxy-5-naphthalen-1-yl-1H-pyridin-2-one is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with enhanced biological activity and selectivity .

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

3-hydroxy-5-naphthalen-1-yl-1H-pyridin-2-one

InChI

InChI=1S/C15H11NO2/c17-14-8-11(9-16-15(14)18)13-7-3-5-10-4-1-2-6-12(10)13/h1-9,17H,(H,16,18)

InChI Key

SUMHYPBBALCMGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CNC(=O)C(=C3)O

Origin of Product

United States

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